

EMD-1204831: A Technical Guide to a Selective c-Met Kinase Inhibitor

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Compound of Interest

Compound Name: EMD-1204831

Cat. No.: B1192697

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This document provides a comprehensive technical overview of **EMD-1204831**, a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. **EMD-1204831** has been investigated for its potential antineoplastic activities, targeting a key signaling pathway implicated in tumor growth, proliferation, and metastasis.

Chemical Structure and Properties

EMD-1204831 is a complex heterocyclic molecule belonging to the pyridazinone class of compounds. Its chemical identity and core physicochemical properties are summarized below.

IUPAC Name: 4-(2-(2-(3-(3-(1-Methyl-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazin-1-ylmethyl)-phenyl)-pyrimidin-5-yloxy)-ethyl)-morpholine^[1]

Chemical Formula: C₂₅H₂₇N₇O₃^[1]

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of **EMD-1204831**.

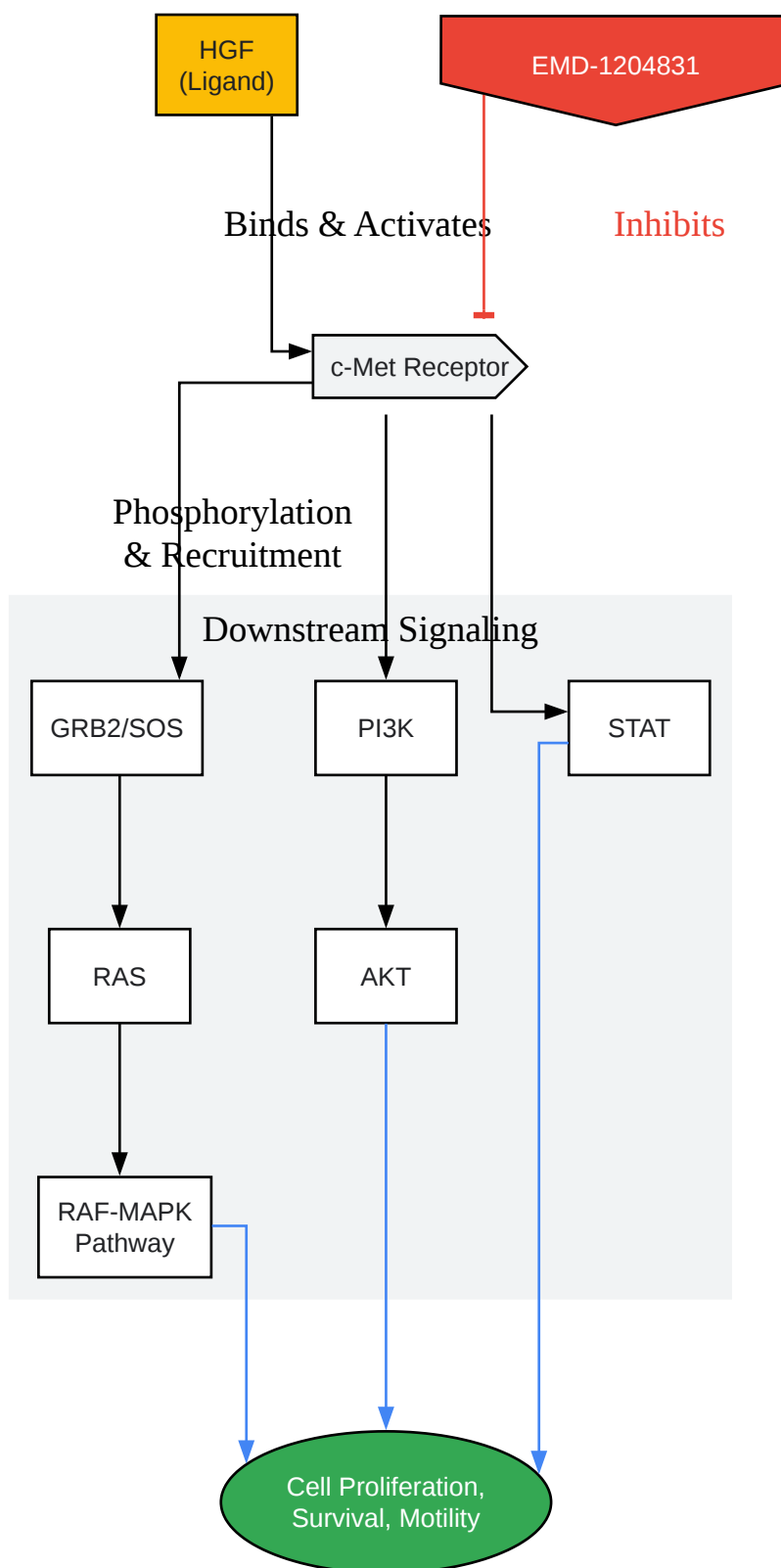
Property	Value	Source
Molecular Weight	473.53 g/mol	[1]
Exact Mass	473.2175	[1]
Elemental Analysis	C: 63.41%; H: 5.75%; N: 20.71%; O: 10.14%	[1]
Appearance	Solid	[1]
Storage	Dry, dark at 0-4°C for short term or -20°C for long term	[1]

Mechanism of Action and Signaling Pathway

EMD-1204831 is a selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR).[2][3] Aberrant activation of the HGF/c-Met signaling pathway is a key driver in many human cancers, promoting cell proliferation, survival, migration, and invasion.[4]

EMD-1204831 functions by selectively binding to the c-Met tyrosine kinase, which disrupts the downstream signal transduction pathways that are mediated by c-Met. This inhibition of signaling can lead to cell death in tumor cells that overexpress this particular kinase. The compound has demonstrated potent inhibitory activity against c-Met, with an IC₅₀ value of 9 nmol/L in enzymatic assays.[2][5] It has shown high selectivity for c-Met when tested against a large panel of other human kinases.[2][5]

The inhibitory action of **EMD-1204831** on the c-Met signaling pathway can be visualized as follows:



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Caption: **EMD-1204831** Inhibition of the c-Met Signaling Pathway.

Pharmacological Data

EMD-1204831 has been evaluated in various preclinical models to determine its potency and efficacy. The following table summarizes key pharmacological data.

Parameter	Cell Line / Condition	Value	Source
IC ₅₀ (c-Met Kinase Activity)	Enzymatic Assay	9 nmol/L	[2] [5]
IC ₅₀ (c-Met Phosphorylation)	A549 (HGF-induced)	15 nmol/L	[2] [6]
IC ₅₀ (c-Met Phosphorylation)	EBC-1 (Ligand-independent)	12 nmol/L	[2]
IC ₅₀ (Cell Viability)	MKN-45	52 nmol/L	[6]

Experimental Protocols

This section details generalized methodologies for key experiments relevant to the characterization of c-Met inhibitors like **EMD-1204831**.

c-Met In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase domain.

Methodology:[\[2\]](#)

- Reagents: His6-tagged recombinant human c-Met kinase domain, biotinylated poly-Ala-Glu-Lys-Tyr substrate, ³³P-ATP, **EMD-1204831**, and appropriate buffer solutions.
- Procedure: a. Incubate 20 ng of the c-Met kinase domain and 500 ng of the biotinylated substrate with or without the test compound (e.g., **EMD-1204831**) for 90 minutes at room temperature. b. The incubation is performed in a 100 µL buffer containing 0.3 µCi ³³P-ATP, 2.5 µg polyethylene glycol 20,000, and 1% DMSO. c. The reaction measures the transfer of the ³³P-labeled phosphate from ATP to the substrate. d. The amount of incorporated

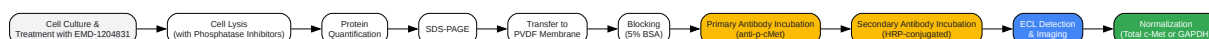
radioactivity is quantified using a flash-plate assay system to determine the level of kinase inhibition.

Western Blot for c-Met Phosphorylation

This protocol is used to assess the ability of **EMD-1204831** to inhibit the autophosphorylation of c-Met in whole cells.

Methodology:[\[7\]](#)[\[8\]](#)

- **Cell Culture and Treatment:** Plate cells (e.g., A549 or EBC-1) and grow to desired confluency. Treat cells with varying concentrations of **EMD-1204831** for a specified time. For ligand-dependent models, stimulate with HGF.
- **Cell Lysis:** Wash cells with cold PBS and lyse with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- **SDS-PAGE and Transfer:** a. Denature protein samples by boiling in SDS-PAGE sample buffer. b. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:** a. Block the membrane with 5% w/v BSA in TBST for 1 hour to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Y1234/Y1235) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- **Normalization:** To ensure equal protein loading, strip the membrane and re-probe with an antibody for total c-Met or a housekeeping protein like GAPDH or β -actin.



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Caption: General Workflow for a Western Blot Experiment.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with **EMD-1204831**.

Methodology:[5]

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 10^4 – 10^5 cells/well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a range of concentrations of **EMD-1204831** and incubate for a desired period (e.g., 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine the IC_{50} value of the compound.

Synthesis of Pyridazinone Core Structure

While the precise multi-step synthesis of **EMD-1204831** is proprietary, a general method for creating the pyridazinone core involves the cyclization of β -aroylpropionic acids with hydrazine hydrate.

General Two-Step Synthesis:[2]

- Step 1: Friedel-Crafts Acylation: An appropriate aromatic hydrocarbon is acylated with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3) to produce a β -aroylpropionic acid.
- Step 2: Cyclization with Hydrazine: The resulting β -aroylpropionic acid is then treated with hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$). This reaction leads to the cyclization of the intermediate, forming the 6-aryl-2,3,4,5-tetrahydropyridazin-3-one core structure. Subsequent functionalization at various positions would be required to complete the synthesis of **EMD-1204831**.

Conclusion

EMD-1204831 is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase. Its ability to disrupt key oncogenic signaling pathways has been demonstrated in a variety of preclinical models. The data and protocols presented in this guide offer a technical foundation for researchers and professionals involved in the ongoing investigation and development of targeted cancer therapies. Further studies are warranted to fully elucidate its clinical potential.

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